molecular formula C21H32O4 B15166674 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate CAS No. 184722-85-8

3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B15166674
CAS No.: 184722-85-8
M. Wt: 348.5 g/mol
InChI Key: TZTDCVGMVLIUJZ-UHFFFAOYSA-N
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Description

3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features an octyloxy group attached to a propyl chain, which is further connected to a 4-methoxyphenyl group through a prop-2-enoate linkage. The presence of both the octyloxy and methoxyphenyl groups contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with 3-(octyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the large-scale production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoic acid or corresponding aldehydes.

    Reduction: 3-(Octyloxy)propyl 3-(4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular components. The octyloxy and methoxyphenyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the octyloxy group, resulting in different chemical properties and applications.

    3-(Octyloxy)propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.

Uniqueness

3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both the octyloxy and methoxyphenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

184722-85-8

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

3-octoxypropyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H32O4/c1-3-4-5-6-7-8-16-24-17-9-18-25-21(22)15-12-19-10-13-20(23-2)14-11-19/h10-15H,3-9,16-18H2,1-2H3

InChI Key

TZTDCVGMVLIUJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCCOC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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